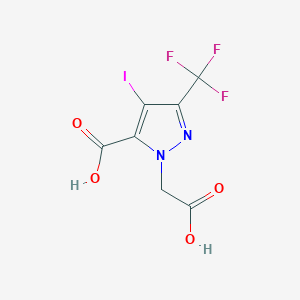

Acide 1-(carboxyméthyl)-4-iodo-3-(trifluorométhyl)-1H-pyrazole-5-carboxylique

Vue d'ensemble

Description

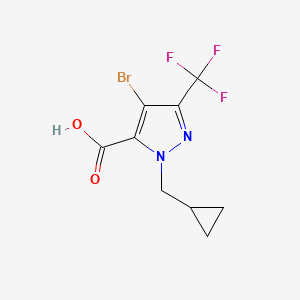

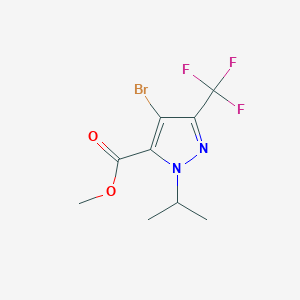

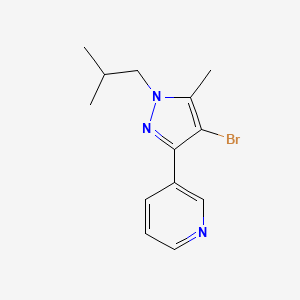

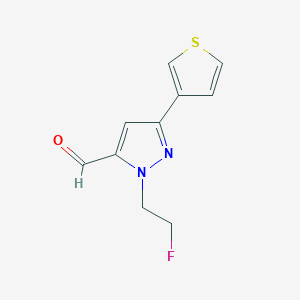

The compound “1-(carboxymethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of carboxylic acid groups (-COOH) and a trifluoromethyl group (-CF3) in the molecule suggests that it might have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The carboxymethyl group (-CH2COOH) would be attached to one of the carbon atoms in the ring, the iodine atom would be attached to another carbon atom, and the trifluoromethyl group (-CF3) would be attached to a third carbon atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation. The trifluoromethyl group can enhance the acidity of neighboring protons, and the iodine atom can potentially be replaced by other groups in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic and polar, which could influence its solubility in different solvents .Applications De Recherche Scientifique

Intermédiaires pharmaceutiques

Les composés contenant des groupes trifluorométhyles, comme l'acide 1-(trifluorométhyl)cyclopentanecarboxylique, sont souvent utilisés comme intermédiaires pharmaceutiques . La présence d'un groupe trifluorométhyle peut modifier considérablement l'activité biologique d'une molécule, ce qui en fait un fragment précieux dans la conception de médicaments. La fonction acide carboxylique permet également une dérivation ultérieure, ce qui peut être utile dans la synthèse d'une large gamme de produits pharmaceutiques.

Science des matériaux

Les groupes carboxyméthyles sont connus pour améliorer la solubilité dans l'eau des composés, ce qui est bénéfique dans les applications de science des matériaux. Par exemple, la carboxyméthylcellulose est largement utilisée dans la production d'hydrogels qui ont des applications allant des pansements pour plaies aux systèmes d'administration de médicaments .

Agents antioxydants et antibactériens

Les composés contenant des groupes acide carboxylique, lorsqu'ils sont combinés à d'autres groupes fonctionnels comme l'acide phytique, ont montré des effets antioxydants et antibactériens. Ces derniers peuvent améliorer la stabilité et les propriétés biologiques des formulations sans ajouter de toxicité .

Mécanisme D'action

Target of action

Many drugs and active compounds work by interacting with specific proteins or enzymes in the body. These targets are often involved in critical biochemical pathways. For example, a compound might target an enzyme that is involved in the synthesis of a certain type of molecule, thereby affecting the levels of that molecule in the body .

Mode of action

The compound could bind to its target, thereby altering the target’s function. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .

Biochemical pathways

The compound’s effects on its target could impact various biochemical pathways. For example, if the compound inhibits an enzyme that is involved in the synthesis of a certain molecule, this could affect all pathways that involve that molecule .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted .

Result of action

The compound’s action on its target and its effects on biochemical pathways could lead to various molecular and cellular effects. These could include changes in the levels of certain molecules in cells, alterations in cell behavior, or even cell death .

Action environment

Various environmental factors could influence the compound’s action, efficacy, and stability. These could include the pH of the environment, the presence of other molecules, and physical factors like temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(carboxymethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IN2O4/c8-7(9,10)5-3(11)4(6(16)17)13(12-5)1-2(14)15/h1H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMPLJBXMQFNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

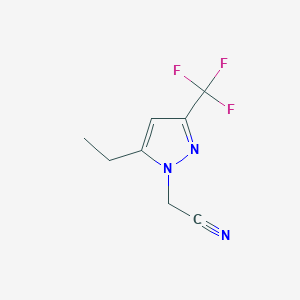

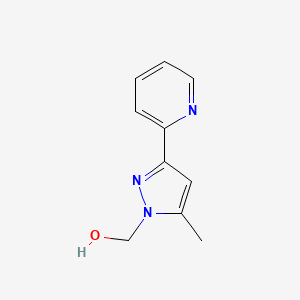

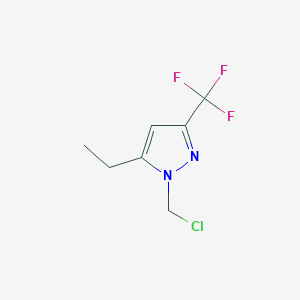

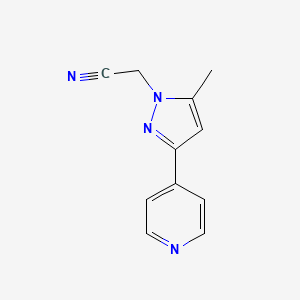

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)